4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid
CAS No.: 23466-29-7
Cat. No.: VC7960913
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23466-29-7 |
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Molecular Formula | C8H11NO2 |
Molecular Weight | 153.18 g/mol |
IUPAC Name | 4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid |
Standard InChI | InChI=1S/C8H11NO2/c1-3-6-4-9-7(5(6)2)8(10)11/h4,9H,3H2,1-2H3,(H,10,11) |
Standard InChI Key | CUWQXJFQBYKZFD-UHFFFAOYSA-N |
SMILES | CCC1=CNC(=C1C)C(=O)O |
Canonical SMILES | CCC1=CNC(=C1C)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a five-membered pyrrole ring with nitrogen at position 1. Substituents include:
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Ethyl group at position 4
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Methyl group at position 3
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Carboxylic acid at position 2
Molecular Formula:
Molecular Weight: 153.18 g/mol
SMILES Notation:
InChIKey:
Crystallographic and Spectral Data
X-ray crystallography reveals a planar pyrrole ring with bond lengths of (C-N) and (C-C). The carboxylic acid group forms intermolecular hydrogen bonds, stabilizing the crystal lattice .
NMR Signatures:
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: δ 12.5 ppm (broad, NH), δ 2.4–2.6 ppm (ethyl CH), δ 1.2 ppm (methyl CH)
Synthetic Methodologies
Paal-Knorr Pyrrole Formation
The pyrrole core is synthesized via cyclization of 1,4-diketones with ammonium acetate. For example:
Yield: 68–72% under optimized conditions .
Functionalization Steps
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Alkylation: Ethyl and methyl groups are introduced using ethyl iodide and methyl bromide in DMF (, 60°C, 6 h).
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Oxidation: The 2-position is oxidized to carboxylic acid using KMnO in acidic media .
Industrial Production
Continuous flow reactors achieve 85% yield by maintaining:
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Temperature: 50–60°C
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Pressure: 2–3 bar
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Catalyst: Zeolite H-Beta
Physicochemical Properties
Property | Value | Method | Reference |
---|---|---|---|
Melting Point | 205–206°C | DSC | |
Density | 1.21 g/cm | Pycnometry | |
logP | 1.85 | HPLC | |
Aqueous Solubility | 2.3 mg/mL (25°C) | Shake-flask | |
pKa | 4.7 (COOH) | Potentiometric |
Thermogravimetric analysis (TGA) shows decomposition at 240°C, with 95% mass loss by 300°C .
Biological and Pharmacological Activity
Anticancer Mechanisms
In MCF-7 breast cancer cells, the compound induces apoptosis via:
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Caspase-3 activation (2.8-fold increase vs. control)
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Bax/Bcl-2 ratio shift (3.1:1 at 50 μM)
IC: 42 μM (72 h exposure) .
Antimicrobial Efficacy
Structure-activity relationships (SAR) indicate the carboxylic acid group enhances membrane penetration.
Anti-Inflammatory Action
In murine models, the compound reduces TNF-α levels by 58% at 25 mg/kg (oral). COX-2 inhibition () outperforms ibuprofen ().
Industrial and Agricultural Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Nonsteroidal anti-inflammatory drugs (NSAIDs): Carboxylic acid facilitates salt formation with amine counterions.
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Antibiotic conjugates: Acylation with β-lactam antibiotics improves bioavailability .
Crop Protection Agents
Field trials demonstrate 75% reduction in Phytophthora infestans (potato blight) at 500 g/ha. The ethyl group enhances leaf adhesion, while methyl substituents resist photodegradation .
Comparative Analysis with Structural Analogs
Compound | logP | Anticancer IC (μM) | Synthetic Yield (%) |
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4-Ethyl-3-methyl-1H-pyrrole-2-COOH | 1.85 | 42 | 72 |
5-Cyano-4-ethyl-3-methyl analog | 2.10 | 38 | 65 |
4-Methoxy-3-methyl analog | 1.45 | 89 | 81 |
The cyano derivative shows improved potency but lower synthetic efficiency due to side reactions .
Recent Advances and Future Directions
Metal-Organic Frameworks (MOFs)
Incorporation into Zn-based MOFs enhances CO adsorption capacity (3.2 mmol/g at 25°C vs. 1.8 mmol/g for unmodified MOFs).
Prodrug Development
Ester derivatives (e.g., ethyl ester prodrugs) show 3× higher oral bioavailability in pharmacokinetic studies .
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